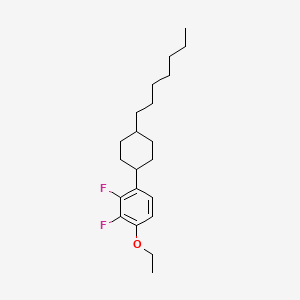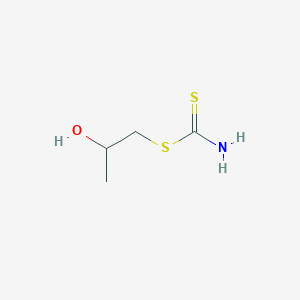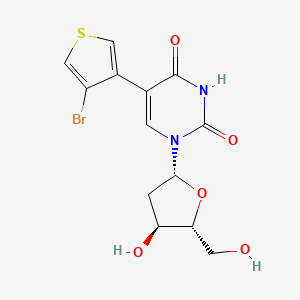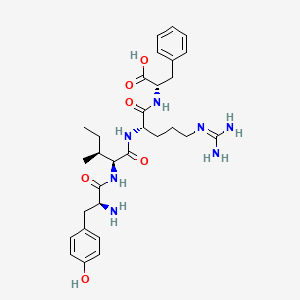
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated liquid-crystal monomer. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and other fields. The presence of fluorine atoms and the heptylcyclohexyl group contribute to its distinct characteristics.
Métodos De Preparación
The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to fluorination to introduce the fluorine atoms at the desired positions.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethanol and a suitable catalyst.
Cyclohexylation: The heptylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using a heptyl halide and a cyclohexyl derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or fluorine groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced liquid crystal materials for display technologies.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a probe in biological studies.
Industry: It is utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, influencing their activity and leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)-1,1’-biphenyl: This compound has a biphenyl structure, which can influence its liquid crystal behavior and other properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
189750-97-8 |
|---|---|
Fórmula molecular |
C21H32F2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene |
InChI |
InChI=1S/C21H32F2O/c1-3-5-6-7-8-9-16-10-12-17(13-11-16)18-14-15-19(24-4-2)21(23)20(18)22/h14-17H,3-13H2,1-2H3 |
Clave InChI |
LRBFDODMUUKKDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)




![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)


![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)


![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
